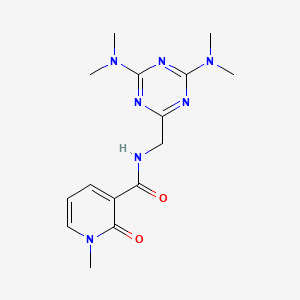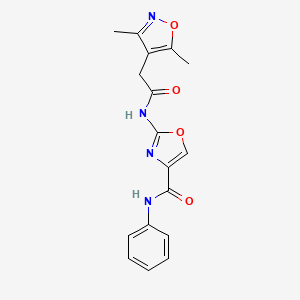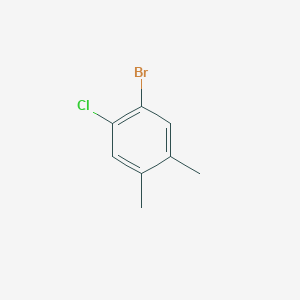
(5-(2-Nitrophenyl)furan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(2-Nitrophenyl)furan-2-yl)methanol: is an organic compound with the molecular formula C11H9NO4 It is a derivative of furan, a heterocyclic compound, and contains a nitrophenyl group attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Nitrophenyl)furan-2-yl)methanol typically involves the reduction of 5-(2-nitrophenyl)-2-furfural . One common method includes the use of sodium tetrahydroborate (NaBH4) as a reducing agent. The reaction is carried out in ethanol at 0°C, followed by warming to 25°C and stirring for several hours. The product is then purified by column chromatography using a mixture of hexane and ethyl acetate .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and purification techniques, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be synthesized through the reduction of 5-(2-nitrophenyl)-2-furfural using sodium tetrahydroborate.
Oxidation: Potential oxidation reactions could involve converting the alcohol group to an aldehyde or carboxylic acid.
Substitution: The nitro group on the phenyl ring can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Reduction: Sodium tetrahydroborate in ethanol at 0-25°C.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: (5-(2-Nitrophenyl)furan-2-yl)methanol.
Oxidation: 5-(2-Nitrophenyl)furan-2-carboxaldehyde or 5-(2-Nitrophenyl)furan-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in studies to understand the interactions of nitrophenyl compounds with biological systems.
Industry:
Material Science:
Chemical Manufacturing: Used as a building block in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of (5-(2-Nitrophenyl)furan-2-yl)methanol depends on its specific application. In biological systems, the nitrophenyl group can interact with various molecular targets, potentially inhibiting or activating specific pathways. The furan ring may also play a role in stabilizing the compound and facilitating its interactions with other molecules.
Comparaison Avec Des Composés Similaires
5-(2-Nitrophenyl)-2-furfural: The aldehyde precursor used in the synthesis of (5-(2-Nitrophenyl)furan-2-yl)methanol.
5-(2-Nitrophenyl)furan-2-carboxylic acid: An oxidized derivative of this compound.
5-(4-Nitrophenyl)-2-furfural: A similar compound with the nitro group in a different position on the phenyl ring.
Uniqueness: this compound is unique due to the presence of both a nitrophenyl group and a furan ring, which confer specific chemical properties and reactivity
Propriétés
IUPAC Name |
[5-(2-nitrophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-6,13H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXMSZDBQVMXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-benzyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


![4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2785136.png)
![3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2785137.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2785139.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2785140.png)
![2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2785141.png)




![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785152.png)
